2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide
CAS No.:
Cat. No.: VC20010327
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-(2-methoxyethyl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-24-12-10-21-20(23)14-22-11-9-17-13-18(7-8-19(17)22)25-15-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,21,23) |
| Standard InChI Key | PGAMALNBMUMYDW-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Introduction
The compound 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that belongs to the indole derivative family. Indole compounds are widely studied for their biological and pharmacological properties, including applications in neuroscience, oncology, and infectious diseases. This specific compound features a benzyloxy group attached to the indole ring and an acetamide side chain functionalized with a methoxyethyl group.
Synthesis Pathways
The synthesis of this compound typically involves:
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Indole Functionalization: The indole core is prepared through Fischer indole synthesis or similar methods.
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Benzyloxy Substitution: A benzyl ether is introduced at position 5 of the indole ring using selective halogenation followed by nucleophilic substitution.
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Acetamide Formation: The acetamide side chain is added through acylation of the indole nitrogen with chloroacetamide derivatives functionalized with a methoxyethyl group.
General Reaction Scheme:
Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Purpose |
|---|---|
| NMR (¹H and ¹³C) | Confirms structural integrity and chemical shifts of functional groups |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern |
| Infrared Spectroscopy (IR) | Identifies functional groups like amides (C=O stretch) and ethers (C-O stretch) |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity (>95% expected for pharmacological studies) |
Pharmacological Applications
This compound's structure suggests potential interaction with biological targets such as:
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Serotonin receptors (e.g., 5-HT1A or 5-HT2A), relevant for neurological disorders.
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Enzymes involved in inflammation or oxidative stress pathways.
Research Applications
The compound could serve as a lead molecule for drug discovery or as a chemical probe to study indole-related pathways in cells.
Limitations and Future Research Directions
While promising, further research is needed to:
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Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).
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Assess its toxicity profile in vitro and in vivo.
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Explore its binding affinity to specific receptors or enzymes through molecular docking studies.
Future studies should also focus on optimizing its structure to enhance potency and selectivity for desired biological targets.
This article provides a comprehensive overview of the compound's structure, properties, synthesis, and potential applications. Further experimental validation is essential to confirm its utility in pharmaceutical or biochemical research contexts.
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